Ethyl 3-bromopyrazolo[1,5-a]pyrimidine-5-carboxylate
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Overview
Description
Ethyl 3-bromopyrazolo[1,5-a]pyrimidine-5-carboxylate is a heterocyclic compound that features a fused ring system combining pyrazole and pyrimidine rings
Mechanism of Action
Target of Action
Pyrazolo[1,5-a]pyrimidine derivatives, to which this compound belongs, have been noted for their significant impact in medicinal chemistry
Mode of Action
The compound is part of the pyrazolo[1,5-a]pyrimidine family, which is known for its diverse biological activities . More studies are needed to elucidate the exact interactions of Ethyl 3-bromopyrazolo[1,5-a]pyrimidine-5-carboxylate with its targets.
Biochemical Pathways
Pyrazolo[1,5-a]pyrimidine derivatives have been associated with various biological activities
Result of Action
As a member of the pyrazolo[1,5-a]pyrimidine family, this compound may share some of the biological activities associated with these derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-bromopyrazolo[1,5-a]pyrimidine-5-carboxylate typically involves the cyclocondensation reaction of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles as 1,3-bisnucleophilic systems . This method allows for versatile structural modifications at positions 2, 3, 5, 6, and 7 of the pyrazolo[1,5-a]pyrimidine scaffold .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale cyclocondensation reactions under controlled conditions to ensure high yield and purity. Optimization of reaction parameters such as temperature, solvent, and catalyst is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-bromopyrazolo[1,5-a]pyrimidine-5-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 3-position can be substituted with different nucleophiles, such as amines or alkynes, through reactions like the Sonogashira, Suzuki–Miyaura, and Buchwald–Hartwig coupling reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific examples are less common in the literature.
Common Reagents and Conditions
Sonogashira Coupling: Utilizes palladium catalysts and copper co-catalysts in the presence of a base, typically under an inert atmosphere.
Suzuki–Miyaura Coupling: Involves palladium catalysts and boronic acids in the presence of a base.
Buchwald–Hartwig Coupling: Employs palladium catalysts and amines under basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted pyrazolo[1,5-a]pyrimidine derivatives, which can be further functionalized for specific applications.
Scientific Research Applications
Ethyl 3-bromopyrazolo[1,5-a]pyrimidine-5-carboxylate has several scientific research applications:
Medicinal Chemistry: It serves as a scaffold for the development of antitumor agents and enzyme inhibitors.
Material Science: The compound’s photophysical properties make it useful in the design of new materials with specific optical characteristics.
Biological Studies: It is used in the study of biological pathways and molecular interactions due to its ability to interact with various biological targets.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 5-bromopyrazolo[1,5-a]pyrimidine-3-carboxylate
- 3,6-Dinitropyrazolo[1,5-a]pyrimidine-5,7-diamine
- 5-Amino-3,6-dinitropyrazolo[1,5-a]pyrimidin-7(4H)-one
Uniqueness
Ethyl 3-bromopyrazolo[1,5-a]pyrimidine-5-carboxylate is unique due to its specific substitution pattern and the presence of the ethyl ester group, which can influence its reactivity and interactions with biological targets. This uniqueness makes it a valuable compound for developing new drugs and materials with tailored properties.
Properties
IUPAC Name |
ethyl 3-bromopyrazolo[1,5-a]pyrimidine-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrN3O2/c1-2-15-9(14)7-3-4-13-8(12-7)6(10)5-11-13/h3-5H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCOZOQKGDLNIRK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC2=C(C=NN2C=C1)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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